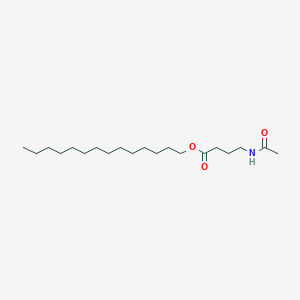

Tetradecyl 4-acetamidobutanoate

Description

Tetradecyl 4-acetamidobutanoate is an ester derivative of 4-acetamidobutanoic acid (also known as N-acetyl-4-aminobutyric acid), formed by the esterification of the carboxylic acid group with tetradecanol. The parent compound, 4-acetamidobutanoic acid (CAS: 3025-96-5), is a gamma amino acid derivative and a precursor to γ-aminobutyric acid (GABA), a critical neurotransmitter . The esterification with a tetradecyl chain likely enhances lipophilicity, altering its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to the free acid form.

Properties

CAS No. |

52669-47-3 |

|---|---|

Molecular Formula |

C20H39NO3 |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

tetradecyl 4-acetamidobutanoate |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-20(23)16-15-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22) |

InChI Key |

WKLABMSRTPMGEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Properties

The compound exhibits the following properties based on computed data:

The compound contains an ester functional group, an amide group, and a long aliphatic chain, contributing to its amphiphilic character. This unique structural configuration provides distinct physicochemical properties compared to both shorter and longer-chain analogs.

Direct Esterification Method

The direct esterification approach represents one of the most straightforward methods for synthesizing this compound.

Reaction Mechanism

This method involves the Fischer esterification reaction between 4-acetamidobutanoic acid and tetradecanol (1-tetradecanol) in the presence of an acid catalyst. The reaction produces the desired ester with water as a byproduct.

Reagents and Reaction Conditions

| Reagent | Role | Quantity |

|---|---|---|

| 4-Acetamidobutanoic acid | Starting material | 1 equivalent |

| 1-Tetradecanol | Alcohol component | 1.2-1.5 equivalents |

| Sulfuric acid or p-toluenesulfonic acid | Catalyst | 0.05-0.1 equivalents |

| Toluene or benzene | Solvent | — |

| Molecular sieves (4Å) | Water scavenger | Excess |

The reaction is typically conducted under reflux conditions (110-120°C), with continuous removal of water using Dean-Stark apparatus to drive the equilibrium toward product formation. The reaction time generally ranges from 8 to 24 hours depending on the scale and conditions.

Procedure

- Add 4-acetamidobutanoic acid (1 eq.), 1-tetradecanol (1.2-1.5 eq.), acid catalyst (0.05-0.1 eq.), and molecular sieves to a round-bottom flask containing toluene.

- Attach a Dean-Stark apparatus and reflux condenser.

- Heat the reaction mixture to reflux for 8-24 hours, collecting water in the Dean-Stark trap.

- Cool the reaction mixture to room temperature.

- Filter the solution to remove molecular sieves.

- Neutralize the acid catalyst with saturated sodium bicarbonate solution.

- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography using hexane/ethyl acetate as eluent.

Limitations

This method, while straightforward, has several limitations:

- Relatively long reaction times

- Potential for side reactions, including possible hydrolysis of the amide group

- Lower yields compared to other methods

- Difficulty in removing all traces of the acid catalyst

Coupling Reagent Method

Using coupling reagents represents a more modern approach to ester synthesis, offering milder conditions and potentially higher yields.

Reaction Mechanism

This approach involves activating the carboxylic acid group of 4-acetamidobutanoic acid using a coupling reagent, followed by nucleophilic attack by the alcohol (1-tetradecanol).

Coupling Reagents Comparison

Various coupling reagents can be employed, each with specific advantages and limitations:

| Coupling Reagent | Advantages | Limitations | Expected Yield Range |

|---|---|---|---|

| DCC/DMAP | Widely available, effective | Formation of DCU byproduct, difficult purification | 70-85% |

| EDC·HCl/DMAP | Water-soluble byproducts, easier purification | More expensive, moisture-sensitive | 65-80% |

| PyAOP | Efficient for hindered substrates | Expensive, requires strict anhydrous conditions | 75-90% |

| BOP | Good for hindered substrates, less toxic than PyBOP | Generates HMPA (carcinogenic) | 70-85% |

| HATU | High coupling efficiency | Expensive, can lead to guanidinium byproducts | 80-95% |

| DEPBT | Excellent for esterification, minimal racemization | Limited commercial availability | 70-90% |

Based on data from similar coupling reactions in search results, including those found in entry 3 of Table 3 in source, DEPBT demonstrates superior performance for esterification reactions, with yields of approximately 72%.

Procedure Using DCC/DMAP Method

- Dissolve 4-acetamidobutanoic acid (1 eq.) in anhydrous dichloromethane or tetrahydrofuran.

- Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.

- Cool the solution to 0°C.

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) slowly and stir for 30 minutes at 0°C.

- Add 1-tetradecanol (1.1 eq.) in dichloromethane dropwise.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Filter off the precipitated dicyclohexylurea (DCU).

- Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate, and brine.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify by column chromatography using hexane/ethyl acetate gradient.

Yield and Purity

The coupling reagent method typically provides yields of 65-95% depending on the specific reagent used and reaction conditions. The purity of the final product is generally higher than that obtained from direct esterification, often exceeding 95% after chromatographic purification.

Acyl Chloride Method

The acyl chloride approach offers a highly reactive intermediate that can readily react with alcohols to form esters.

Reaction Mechanism

This two-step process involves:

- Converting 4-acetamidobutanoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride

- Reacting the acyl chloride with 1-tetradecanol to form this compound

Reagents and Reaction Conditions

For acyl chloride formation:

| Reagent | Role | Quantity |

|---|---|---|

| 4-Acetamidobutanoic acid | Starting material | 1 equivalent |

| Thionyl chloride or oxalyl chloride | Chlorinating agent | 2-3 equivalents |

| Catalytic DMF | Catalyst | Few drops |

| Dichloromethane or toluene | Solvent | — |

For esterification:

| Reagent | Role | Quantity |

|---|---|---|

| 4-Acetamidobutanoyl chloride | Acyl chloride intermediate | 1 equivalent |

| 1-Tetradecanol | Alcohol component | 1.1 equivalents |

| Triethylamine or pyridine | Base | 2-3 equivalents |

| Dichloromethane | Solvent | — |

Procedure

Prepare the acyl chloride:

- Dissolve 4-acetamidobutanoic acid in anhydrous dichloromethane or toluene.

- Add a few drops of DMF as catalyst.

- Add thionyl chloride or oxalyl chloride dropwise at 0°C.

- Stir at room temperature for 2-3 hours.

- Remove excess thionyl chloride and solvent under reduced pressure.

Perform the esterification:

- Dissolve 1-tetradecanol and triethylamine in anhydrous dichloromethane.

- Cool to 0°C.

- Add the freshly prepared acyl chloride solution dropwise.

- Stir at room temperature for 3-4 hours.

- Quench with water and extract with dichloromethane.

- Wash organic layer with saturated sodium bicarbonate, water, and brine.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify by column chromatography.

Considerations

This method offers several advantages:

- Higher reactivity leading to faster reaction times

- Generally higher yields (typically 75-90%)

- Less need for excess alcohol

However, it also has notable limitations:

- Sensitivity to moisture

- Potential for side reactions, particularly at the amide functionality

- Generation of corrosive byproducts (HCl)

- Need for strictly anhydrous conditions

CDI-Mediated Synthesis

N,N'-Carbonyldiimidazole (CDI) offers a milder alternative for esterification compared to the acyl chloride method. This approach is inspired by the CDI-mediated synthesis described in patent.

Reaction Mechanism

CDI reacts with 4-acetamidobutanoic acid to form an activated acyl imidazole intermediate, which subsequently reacts with 1-tetradecanol to yield this compound.

Reagents and Reaction Conditions

| Reagent | Role | Quantity |

|---|---|---|

| 4-Acetamidobutanoic acid | Starting material | 1 equivalent |

| N,N'-Carbonyldiimidazole (CDI) | Activating agent | 1.1 equivalents |

| 1-Tetradecanol | Alcohol component | 1 equivalent |

| Tetrahydrofuran (THF) | Solvent | — |

Procedure Based on Patent CN111533656A Methodology

- Dissolve 4-acetamidobutanoic acid in anhydrous THF under nitrogen atmosphere.

- Add CDI in portions at 0-20°C and stir for 2-3 hours to form the acyl imidazole intermediate.

- In a separate flask, dissolve 1-tetradecanol in THF.

- Add the alcohol solution to the acyl imidazole solution at 20-25°C.

- Stir the reaction mixture for 15-18 hours at 20-35°C.

- Quench the reaction with saturated citric acid solution.

- Extract with ethyl acetate and combine the organic phases.

- Wash the organic phase with brine and dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to obtain the crude product.

- Purify by column chromatography or distillation if necessary.

Advantages and Limitations

Advantages:

- Milder reaction conditions compared to acyl chloride method

- No generation of corrosive byproducts

- High selectivity and fewer side reactions

- Compatible with sensitive functional groups

Limitations:

- Longer reaction times

- Potentially lower yields compared to acyl chloride method

- Higher cost of CDI compared to thionyl chloride

Enzymatic Synthesis

Enzymatic methods offer a green alternative for the preparation of this compound, employing lipases as biocatalysts.

Reaction Mechanism

Lipases catalyze the esterification between 4-acetamidobutanoic acid and 1-tetradecanol under mild conditions, with water as the only byproduct.

Enzyme Comparison

| Enzyme | Source | Optimal Temperature | Optimal Solvent System | Expected Yield |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | C. antarctica | 40-60°C | tert-butanol, 2-methyl-2-butanol | 70-85% |

| Novozym 435 | Immobilized CALB | 50-70°C | Hexane, toluene | 75-90% |

| Lipozyme RM IM | Rhizomucor miehei | 30-50°C | Isooctane, heptane | 65-80% |

| Lipozyme TL IM | Thermomyces lanuginosus | 40-60°C | tert-butanol, isooctane | 70-85% |

Procedure

- Add 4-acetamidobutanoic acid (1 eq.) and 1-tetradecanol (1-1.2 eq.) to an appropriate solvent (e.g., tert-butanol or hexane).

- Add molecular sieves (4Å) to remove water continuously.

- Add the selected lipase (10-20% w/w relative to substrates).

- Incubate the reaction mixture at the optimal temperature (typically 40-60°C) with gentle shaking for 24-72 hours.

- Filter off the enzyme and molecular sieves.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography.

Advantages and Limitations

Advantages:

- Environmentally friendly process

- High regioselectivity and stereoselectivity

- Mild reaction conditions

- Reusable biocatalyst

Limitations:

- Longer reaction times

- Higher cost of enzymes

- Potential enzyme inhibition by substrates or products

- Limited scalability for industrial production

Comparative Analysis of Synthesis Methods

The following table provides a comprehensive comparison of the various methods for synthesizing this compound:

| Method | Typical Yield | Reaction Time | Temperature | Advantages | Limitations | Environmental Impact | Scalability |

|---|---|---|---|---|---|---|---|

| Direct Esterification | 60-75% | 8-24 hours | 110-120°C | Simple setup, inexpensive reagents | Long reaction time, side reactions | Moderate (uses organic solvents, acid catalysts) | Good |

| Coupling Reagent | 65-95% | 12-24 hours | 0-25°C | Mild conditions, high yields | Expensive reagents, complex purification | Moderate to high (waste from coupling reagents) | Moderate |

| Acyl Chloride | 75-90% | 5-8 hours | 0-25°C | Fast reaction, high yields | Moisture sensitive, corrosive reagents | High (corrosive reagents, HCl generation) | Good |

| CDI-Mediated | 70-85% | 18-24 hours | 20-35°C | Mild conditions, selective | Longer reaction times, expensive CDI | Moderate | Good |

| Enzymatic | 65-90% | 24-72 hours | 40-60°C | Green chemistry, high selectivity | Slow, expensive enzymes | Low | Limited |

Based on this analysis, the most suitable method depends on specific requirements:

- For laboratory-scale synthesis with high yield and purity: Coupling reagent method (particularly DEPBT or HATU)

- For industrial-scale production: Direct esterification or acyl chloride method

- For environmentally conscious synthesis: Enzymatic method

- For a balance between yield, reaction conditions, and reagent availability: CDI-mediated synthesis

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following techniques:

Column Chromatography:

- Stationary phase: Silica gel

- Mobile phase: Gradient of hexane/ethyl acetate or dichloromethane/methanol

- Typical ratio: Starting with 95:5 hexane/ethyl acetate and gradually increasing polarity

Distillation:

- For larger-scale preparations

- Vacuum distillation at approximately 180-200°C (0.1-0.5 mmHg)

Recrystallization:

- Solvent system: Ethanol/water or acetone/hexane

- Procedure: Dissolve in minimum amount of hot solvent, cool slowly, filter crystals

Characterization Methods

The identity and purity of this compound can be confirmed using the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Key signals for tetradecyl chain, acetamido group, and butanoate backbone

- ¹³C NMR: Carbonyl carbon signals for ester and amide functionalities

Infrared (IR) Spectroscopy:

- Key bands: Ester C=O stretch (~1735 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), NH stretch (~3300 cm⁻¹)

Mass Spectrometry:

- Expected molecular ion peak: m/z 341.29

- Characteristic fragmentation pattern including loss of tetradecyl chain

Elemental Analysis:

- Theoretical: C, 70.34%; H, 11.51%; N, 4.10%; O, 14.05%

Chromatographic Analysis:

- HPLC with UV detection

- GC-MS for volatile derivatives

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 4-acetamidobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetradecyl 4-acetamidobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical marker.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders due to its relation to GABA.

Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Tetradecyl 4-acetamidobutanoate involves its interaction with specific molecular targets and pathways. As a derivative of GABA, it may influence GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. The compound may also interact with other receptors and enzymes, modulating various physiological processes.

Comparison with Similar Compounds

4-Acetamidobutanoic Acid

- Role : Key intermediate in arginine/proline metabolism and GABA synthesis .

- Biological Impact : Associated with a 6% reduction in asthma risk (OR = 0.94) and a 51% lower risk of amyotrophic lateral sclerosis (ALS) (OR = 0.49) .

- Limitations : Rapid metabolism in vivo; short half-life limits therapeutic applications.

N4-Acetylaminobutanal

Tetradecyl Tetradecanoate

- Biological Impact : Found in plant lipid profiles; high positive weight in principal component analysis (PCA) of volatile compounds, suggesting stability in biological matrices .

Metabolic and Pharmacological Analogs

*Note: CAS for this compound is unavailable in the referenced sources .

Key Research Findings

(a) Asthma and ALS Risk Modulation

- 4-Acetamidobutanoic Acid: Mendelian randomization (MR) studies show a nominal causal link to reduced asthma incidence (6% risk reduction) and ALS risk (OR = 0.49) .

(b) Neurotransmitter Pathways

- 4-Acetamidobutanoic Acid: Accumulates in AD models due to low deacetylase activity, impairing GABA synthesis .

- Structural Contrast: Ester derivatives like this compound may resist enzymatic hydrolysis, altering GABAergic signaling compared to the free acid.

(c) Pharmacokinetic Differences

- Lipophilicity: this compound’s long alkyl chain enhances membrane permeability but may reduce renal clearance.

- Metabolic Stability: Esterification could delay conversion to 4-acetamidobutanoic acid, requiring esterase activity for activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.